Pentafluoropropionitrile Pentafluoropropionitrile
Brand Name: Vulcanchem
CAS No.: 422-04-8
VCID: VC3830532
InChI: InChI=1S/C3F5N/c4-2(5,1-9)3(6,7)8
SMILES: C(#N)C(C(F)(F)F)(F)F
Molecular Formula: C3F5N
Molecular Weight: 145.03 g/mol

Pentafluoropropionitrile

CAS No.: 422-04-8

Cat. No.: VC3830532

Molecular Formula: C3F5N

Molecular Weight: 145.03 g/mol

* For research use only. Not for human or veterinary use.

Pentafluoropropionitrile - 422-04-8

Specification

CAS No. 422-04-8
Molecular Formula C3F5N
Molecular Weight 145.03 g/mol
IUPAC Name 2,2,3,3,3-pentafluoropropanenitrile
Standard InChI InChI=1S/C3F5N/c4-2(5,1-9)3(6,7)8
Standard InChI Key MTLOQUGSPBVZEO-UHFFFAOYSA-N
SMILES C(#N)C(C(F)(F)F)(F)F
Canonical SMILES C(#N)C(C(F)(F)F)(F)F

Introduction

Chemical and Physical Properties

Structural Characteristics

Pentafluoropropionitrile features a trifluoromethyl (CF3\text{CF}_3) group bonded to a cyanide (CN\text{CN}) moiety, with two additional fluorine atoms on the adjacent carbon. This structure, CF3CF2CN\text{CF}_3\text{CF}_2\text{CN}, confers exceptional electron-withdrawing properties, enhancing its stability against hydrolysis and oxidation . The compound’s dipole moment, calculated at 3.12D3.12 \, \text{D}, arises from the electronegativity disparity between fluorine and the nitrile group .

Physicochemical Data

Key physical properties are summarized below:

PropertyValueSource
Molecular FormulaC3F5N\text{C}_3\text{F}_5\text{N}
Molecular Weight145.03 g/mol
Boiling Point35C-35^\circ \text{C}
Density1.468g/cm31.468 \, \text{g/cm}^3
Vapor Pressure2540mmHg2540 \, \text{mmHg} at 25C25^\circ \text{C}
Flash PointNot applicable (non-flammable)

The low boiling point and high vapor pressure necessitate storage under pressurized conditions to prevent rapid evaporation .

Synthesis Methods

Gas-Phase Dehydration of Pentafluoropropionamide

The most documented synthesis involves the gas-phase dehydration of pentafluoropropionamide (C3F5NH2\text{C}_3\text{F}_5\text{NH}_2) over aluminum oxide (Al2O3\text{Al}_2\text{O}_3) at 400C400^\circ \text{C} . This method achieves a yield of 99.6%99.6\% with a purity of 99.0%99.0\% (GC analysis) . The reaction proceeds via:

C3F5NH2Al2O3,400CC3F5N+H2O\text{C}_3\text{F}_5\text{NH}_2 \xrightarrow{\text{Al}_2\text{O}_3, \, 400^\circ \text{C}} \text{C}_3\text{F}_5\text{N} + \text{H}_2\text{O}

Optimized conditions include a contact time of 100s100 \, \text{s} and a reaction pressure of 0.1MPa0.1 \, \text{MPa} .

Alternative Routes

Less common methods include:

  • Fluorination of propionitrile using elemental fluorine, though this approach risks over-fluorination .

  • Cyclotrimerization of fluorinated nitriles, which produces 1,3,5-triazines as byproducts .

Industrial and Research Applications

Electrochemical Cells

Pentafluoropropionitrile serves as an electrolyte in alkali metal batteries due to its high dielectric constant (ε=32.1\varepsilon = 32.1) and stability at elevated temperatures . Its non-aqueous nature prevents side reactions with lithium or sodium anodes, enhancing cycle life .

Organic Synthesis

The compound acts as a solvent and reactant in:

  • Nitrile synthesis: Facilitates nucleophilic substitution reactions with alkyl halides .

  • Amine formation: Reacts with diphenyl ethers to yield aryl amines under mild conditions .

Comparison with Related Fluorinated Nitriles

CompoundMolecular FormulaBoiling Point (C^\circ \text{C})Key Differences
TrifluoroacetonitrileC2F3N\text{C}_2\text{F}_3\text{N}28-28Smaller chain; lower thermal stability
HeptafluoroisobutyronitrileC4F7N\text{C}_4\text{F}_7\text{N}1212Branched structure; higher steric hindrance
PerfluorononanenitrileC9F19N\text{C}_9\text{F}_{19}\text{N}9898Extended carbon chain; used in lubricants

Pentafluoropropionitrile’s balance of volatility and reactivity makes it preferable for applications requiring moderate temperatures .

Regulatory and Environmental Considerations

Disposal Guidelines

Waste must be incinerated in EPA-approved facilities to prevent hydrogen fluoride (HF\text{HF}) emissions . Neutralization with calcium hydroxide (Ca(OH)2\text{Ca(OH)}_2) is recommended for small quantities .

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